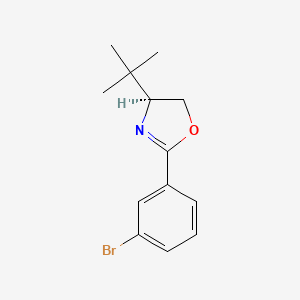

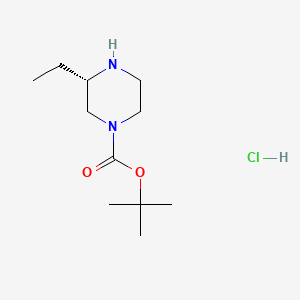

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

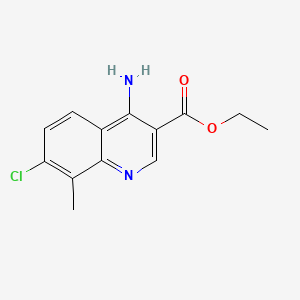

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the oxazole family of compounds, which are characterized by a five-membered ring containing two nitrogen atoms and two oxygen atoms. This compound has been used as a starting material in the synthesis of a variety of biologically active compounds, and has also been used to study the mechanism of action of certain drugs and to investigate the biochemical and physiological effects of drugs on living organisms.

Wissenschaftliche Forschungsanwendungen

Radical Cyclizations and Chiral Ligands

- The compound has been used in the synthesis of new N-coordinated dimethyl and di-n-butyl tin hydrides containing the oxazole moiety. These compounds are useful in radical cyclizations of acyclic dihalides, offering advantages such as higher stereomeric excess compared to commercially available hydrides and easy removal of tin by-products (Pianowski & Staliński, 2005).

Antimicrobial and Anti-Inflammatory Properties

- Derivatives of this compound, such as 2-(2-arylphenyl)benzoxazoles, have been synthesized and found to be selective ligands for cyclooxygenase-2 (COX-2), showing significant anti-inflammatory potency and COX-2 inhibition. These compounds also exhibit promising in vivo anti-inflammatory effects comparable to clinically used NSAIDs (Seth et al., 2014).

Catalytic Activities

- Half-sandwich cycloruthenated complexes derived from aryloxazolines, including those related to the (S)-2-(3-Bromophenyl) derivative, have been synthesized and characterized. These complexes demonstrate promising catalytic activity in nitroarene reduction, showcasing broad substrate compatibility and functional group tolerance (Jia et al., 2016).

Covalent Inhibition and Proteomic Profiling

- The related electrophilic moiety, 3-bromo-4,5-dihydroxazole, has been employed as a covalent inhibitor in chemoproteomic profiling, demonstrating its capability to selectively engage reactive cysteine residues in the human proteome. This highlights the potential of (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole derivatives in drug discovery and proteomic research (Byun et al., 2023).

Antioxidant Activity

- Natural bromophenols, structurally related to (S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole, isolated from marine red algae have shown significant antioxidant activity, suggesting that derivatives of this compound could also possess antioxidant properties (Li et al., 2011).

Eigenschaften

IUPAC Name |

(4S)-2-(3-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYTWKXWVGPLIJ-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716673 |

Source

|

| Record name | (4S)-2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole | |

CAS RN |

1291790-28-7 |

Source

|

| Record name | (4S)-2-(3-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)

![3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B566708.png)

![GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B566711.png)

![2-Chloro-6-[(1Z)-2-ethoxyethenyl]pyrazine](/img/structure/B566720.png)

![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)